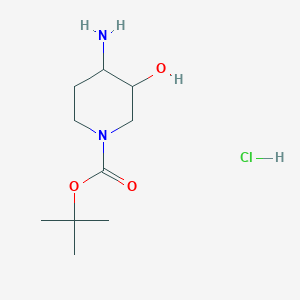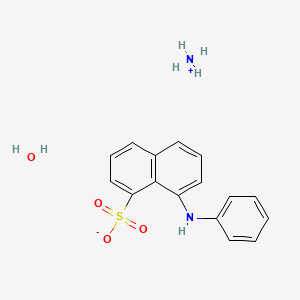
Chlorhydrate de 4-amino-3-hydroxypipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride is an organic compound with the CAS Number: 2095409-34-8 . It has a molecular weight of 252.74 . This compound is known for its stability and ease of synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Mécanisme D'action
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl acts as a selective inhibitor of VGLUT by binding to the active site of the transporter and preventing the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release from presynaptic neurons and a subsequent reduction in excitatory synaptic transmission. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been shown to have a higher affinity for VGLUT1 and VGLUT2 than for VGLUT3, suggesting that it may have differential effects on different types of synapses.
Biochemical and physiological effects:
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been shown to have a significant impact on synaptic transmission and plasticity. Inhibition of VGLUT by Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl leads to a decrease in glutamate release and a subsequent reduction in excitatory synaptic transmission. This has been shown to have a variety of effects on neuronal function, including a reduction in long-term potentiation (LTP) and an increase in long-term depression (LTD). Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has several advantages for use in lab experiments. It is a selective inhibitor of VGLUT, which allows for the study of the specific role of this transporter in synaptic transmission and plasticity. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has also been shown to have a high degree of purity, which allows for accurate and reliable results. However, there are also some limitations to the use of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl in lab experiments. It is a relatively new compound, and its effects on neuronal function are not yet fully understood. Additionally, Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has not been extensively studied in vivo, and its potential side effects are not yet known.
Orientations Futures
There are several future directions for the study of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl. One area of research is the development of more selective inhibitors of VGLUT, which could lead to the discovery of new therapeutic targets for neurological disorders. Another area of research is the study of the effects of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl on different types of synapses and in different brain regions. Additionally, the potential therapeutic applications of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl in neurological disorders such as epilepsy and Parkinson's disease warrant further investigation.
Applications De Recherche Scientifique
Synthèse chimique
“Chlorhydrate de 4-amino-3-hydroxypipéridine-1-carboxylate de tert-butyle” est utilisé en synthèse chimique . Il s’agit d’un intermédiaire clé dans la synthèse de diverses molécules complexes en raison de sa structure unique qui comprend un groupe amino, un groupe hydroxy et un groupe carboxylate .
Réaction de Mitsunobu
Ce composé est utilisé dans la réaction de Mitsunobu, une méthode populaire pour inverser la stéréochimie des alcools ou pour la conversion des alcools en esters ou en d’autres groupes fonctionnels .
Test de coagulation sanguine biomimétique
En recherche biomimétique, ce composé a été utilisé dans la conception de particules inspirées de cellules apoptotiques pour des tests de coagulation sanguine . Ces particules servent d’alternative aux réactifs conventionnels du temps de céphaline activé (TCA) .
Synthèse de dipeptides
“this compound” peut être utilisé dans la synthèse de dipeptides . Les dipeptides sont des composés constitués de deux acides aminés liés par une seule liaison peptidique. Ils ont de nombreuses applications en recherche biologique et en développement de médicaments .
Formation de liaison amide
Le composé aurait réagi avec l’O-acylurée pour donner l’ester activé OBt approprié, ce qui améliore la réactivité de l’ester activé, conduisant à un rendement plus élevé du produit amide . Ce processus est crucial dans la formation de liaisons amides, qui sont fondamentales dans la structure des protéines .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
Propriétés
IUPAC Name |
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSJUKFDGUJYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095409-34-8 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate](/img/structure/B1653931.png)
![N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide](/img/structure/B1653932.png)



![1,5-anhydro-4-[(1-butyrylpiperidin-4-yl)amino]-2,4-dideoxy-3-O-(3-fluorophenyl)-D-erythro-pentitol](/img/structure/B1653941.png)
![1-(4-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1653942.png)
![{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride](/img/structure/B1653944.png)




![1H-Azepine, 1-[2-(4-chlorophenoxy)ethyl]hexahydro-](/img/structure/B1653951.png)
![6-(trans-3-aminocyclobutyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1653953.png)
